2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide
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Overview
Description
2-fluoro-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and trifluoromethyl groups in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate o-aminobenzamides with suitable reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Hydrazide Formation: The final step involves the formation of the benzohydrazide moiety through the reaction of the intermediate compound with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-fluoro-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cell lines.
2-fluoro-N-methyl-N-(3,4-dihydro-1H-isochromen-3-yl)ethanamine: Used as a reference compound in PET imaging studies.
Uniqueness
2-fluoro-N’-methyl-N’-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide stands out due to its unique combination of fluorine and trifluoromethyl groups, which enhance its stability, bioavailability, and binding affinity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O/c1-25(24-15(26)10-6-2-4-8-12(10)18)14-11-7-3-5-9-13(11)22-16(23-14)17(19,20)21/h2-9H,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPIZFHEVXVHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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